molecular formula C23H18ClN3O5S B2885695 (2Z)-2-(benzenesulfonamidoimino)-N-(2-chlorophenyl)-8-methoxy-2H-chromene-3-carboxamide CAS No. 902506-56-3

(2Z)-2-(benzenesulfonamidoimino)-N-(2-chlorophenyl)-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B2885695
CAS No.: 902506-56-3
M. Wt: 483.92
InChI Key: OUKMFUWHDHIJAK-RWEWTDSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-(benzenesulfonamidoimino)-N-(2-chlorophenyl)-8-methoxy-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a chromene core, a phenylsulfonyl hydrazono group, and a chlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(benzenesulfonamidoimino)-N-(2-chlorophenyl)-8-methoxy-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the chromene core using methyl iodide and a base such as potassium carbonate.

    Formation of the Phenylsulfonyl Hydrazono Group: This step involves the reaction of the chromene derivative with phenylsulfonyl hydrazine under reflux conditions to form the hydrazono group.

    Attachment of the Chlorophenyl Moiety: The final step involves the coupling of the chlorophenyl group to the chromene derivative using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(benzenesulfonamidoimino)-N-(2-chlorophenyl)-8-methoxy-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chlorophenyl moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized chromene derivatives.

    Reduction: Reduced chromene derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

(2Z)-2-(benzenesulfonamidoimino)-N-(2-chlorophenyl)-8-methoxy-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-(benzenesulfonamidoimino)-N-(2-chlorophenyl)-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting the activity of certain enzymes involved in disease pathways.

    Modulating Receptor Activity: Interacting with cellular receptors to alter signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with a similar chlorophenyl moiety.

    4-Chloromethcathinone: A stimulant drug with a chlorophenyl group.

    2-Fluorodeschloroketamine: A compound with structural similarities in the chromene core.

Uniqueness

(2Z)-2-(benzenesulfonamidoimino)-N-(2-chlorophenyl)-8-methoxy-2H-chromene-3-carboxamide is unique due to its combination of a chromene core, phenylsulfonyl hydrazono group, and chlorophenyl moiety, which confer distinct chemical reactivity and potential biological activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(2-chlorophenyl)-8-methoxychromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O5S/c1-31-20-13-7-8-15-14-17(22(28)25-19-12-6-5-11-18(19)24)23(32-21(15)20)26-27-33(29,30)16-9-3-2-4-10-16/h2-14,27H,1H3,(H,25,28)/b26-23-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKMFUWHDHIJAK-RWEWTDSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=NNS(=O)(=O)C3=CC=CC=C3)C(=C2)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1O/C(=N\NS(=O)(=O)C3=CC=CC=C3)/C(=C2)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.